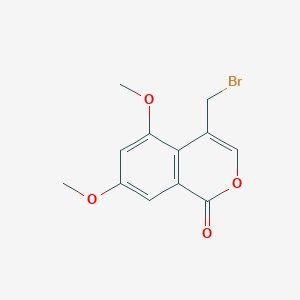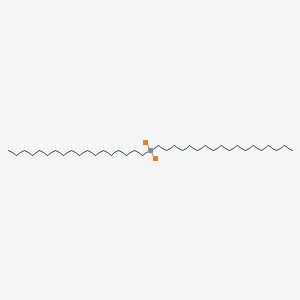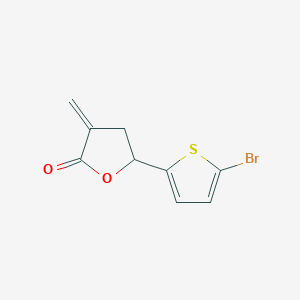
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide typically involves the reaction of 10-(4-methylphenoxy)decan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. Continuous monitoring and automation ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Products may include phenolic compounds.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell membrane studies and as a detergent in protein purification.
Industry: Used in formulations of cleaning agents and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This action is facilitated by the hydrophobic tail and the positively charged ammonium head, which interact with both hydrophobic and hydrophilic regions of the membrane.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as targeted drug delivery and specialized industrial formulations.
Propiedades
Número CAS |
65597-39-9 |
|---|---|
Fórmula molecular |
C20H36BrNO |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
trimethyl-[10-(4-methylphenoxy)decyl]azanium;bromide |
InChI |
InChI=1S/C20H36NO.BrH/c1-19-13-15-20(16-14-19)22-18-12-10-8-6-5-7-9-11-17-21(2,3)4;/h13-16H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QEQSEGXOUYFHOH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)OCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
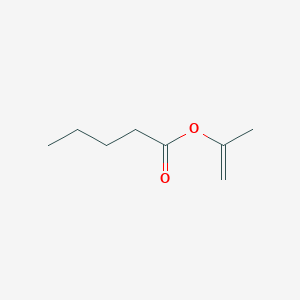

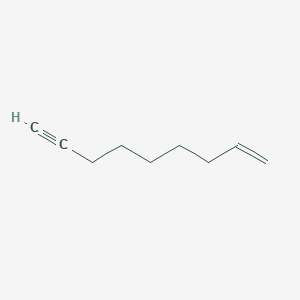

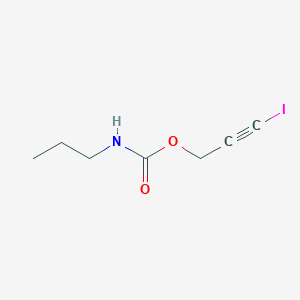
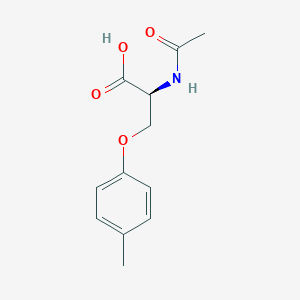


![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
